(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
Description
Properties
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-10-2-3-11(17)14-13(10)19-16(24-14)21-8-6-20(7-9-21)15(22)12-4-5-18-23-12/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEYYENLNOPJGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Compounds with similar thiazole structures have been found to inhibit cox-1 and cox-2 enzymes, which are key players in the inflammatory response .
Biochemical Pathways
Compounds with similar thiazole structures have been found to affect various pathways related to inflammation, pain, microbial infections, and cancer .
Result of Action
Compounds with similar thiazole structures have been found to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
Biological Activity
The compound (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone is a synthetic organic molecule that belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 463.98 g/mol. The structure features a piperazine ring, a benzothiazole moiety, and an isoxazole group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN3O3S |
| Molecular Weight | 463.98 g/mol |
| CAS Number | 1101177-24-5 |
Anticancer Activity
Research indicates that compounds containing benzothiazole and piperazine moieties exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines, including MDA-MB 231 and Colo-205, with IC50 values ranging from 20 to 40 µM . The presence of electron-donating groups in the structure enhances the anticancer activity, likely due to improved interactions with biological targets.
Antimicrobial Properties
Compounds similar to this compound have demonstrated antimicrobial activities. The benzothiazole component is particularly noted for its efficacy against various bacterial strains, suggesting potential applications in treating infections .
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that it interacts with specific proteins or enzymes involved in critical signaling pathways related to cell proliferation and apoptosis. This interaction may inhibit tumor growth and induce cell death in cancerous cells .
Case Studies and Research Findings
-
Study on Anticancer Activity :
A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. Compounds were synthesized and tested for their ability to inhibit cell growth. The results indicated that those with specific structural modifications exhibited potent cytotoxicity, highlighting the importance of structure-activity relationships (SAR) in drug design . -
Antimicrobial Evaluation :
Another research focused on the antimicrobial properties of benzothiazole derivatives, including those similar to the compound . It was found that these compounds effectively inhibited bacterial growth, suggesting their potential as new antibacterial agents .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Benzo[d]thiazole vs. In contrast, pyrazole-based drugs like celecoxib prioritize COX-2 selectivity through sulfonamide substituents .
- Piperazine vs. Piperidine : Piperazine’s dual nitrogen atoms increase basicity and water solubility compared to piperidine derivatives, which could improve bioavailability .
- Isoxazole vs. Other Heterocycles : Isoxazole’s reduced metabolic susceptibility compared to pyrazoles or triazoles may prolong half-life, a critical advantage in drug design .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Physicochemical Properties
| Property | Target Compound | (±)-7-Chloro-9-(4-methylpiperazin-1-yl)-... | Celecoxib |
|---|---|---|---|
| Molecular Weight (g/mol) | ~415 | ~420 | 381 |
| logP (Predicted) | ~3.2 | ~3.5 | 3.5 |
| Water Solubility (mg/mL) | Low (~0.1) | Low (~0.05) | Very low |
| Hydrogen Bond Acceptors | 7 | 6 | 5 |
Analysis :
- The target compound’s logP (~3.2) suggests moderate lipophilicity, balancing membrane permeability and solubility. This is comparable to (±)-7-Chloro-9-(4-methylpiperazin-1-yl)-... but lower than celecoxib, which relies on hydrophobic interactions for COX-2 binding .
- The piperazine moiety may enhance solubility in acidic environments (e.g., gastric fluid), whereas the isoxazole’s polarity could reduce aggregation tendencies .
Research Findings and Computational Insights
- Noncovalent Interactions: DFT and Hirshfeld surface analyses of analogous thiazole derivatives () highlight the importance of halogen bonding (C-Cl···π) and chalcogen interactions (S···O) in stabilizing crystal structures. These interactions may also enhance the target compound’s binding to hydrophobic enzyme pockets .
- Conformational Flexibility: notes that fluorophenyl-substituted thiazoles exhibit planar conformations with perpendicular substituents, a feature that could influence the target compound’s binding mode .
Q & A
Q. Basic Research Focus
- NMR : -NMR identifies proton environments (e.g., piperazine CH at 2.5–3.5 ppm; isoxazole protons at 6.0–6.5 ppm). -NMR confirms carbonyl groups (160–170 ppm) .
- HPLC-PDA : Detects impurities >0.1% using C18 columns and acetonitrile/water gradients .
- HRMS : Validates molecular weight (e.g., [M+H] expected for CHClNOS: 364.0524) .
How can contradictory biological activity data across studies be resolved?
Advanced Research Focus
Discrepancies often arise from:
- Purity variations : Use preparative HPLC (≥95% purity) and quantify residual solvents via GC-MS .
- Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control pH/osmolarity in buffers.
- Metabolite interference : Perform LC-MS/MS to identify degradation products during bioassays .
What strategies mitigate common impurities during synthesis?
Q. Basic Research Focus
- Byproduct formation : Unreacted 7-chloro-4-methylbenzo[d]thiazole (detected via TLC, R = 0.6 in ethyl acetate/hexane). Remove via silica gel chromatography .
- Oxidative degradation : Store intermediates under N and avoid prolonged exposure to light.
Reference standards : Compare retention times with pharmacopeial impurities (e.g., EP/USP guidelines) .
How does the isoxazole ring’s electronic configuration influence reactivity?
Advanced Research Focus
The electron-deficient isoxazole enhances:
- Electrophilic substitution : Nitration occurs preferentially at the 4-position of benzo[d]thiazole due to resonance effects.
- Hydrolytic stability : The isoxazole’s oxime-like structure resists hydrolysis at pH 7–8, unlike esters .
Computational insight : DFT studies (B3LYP/6-31G*) show HOMO localization on the piperazine ring, guiding derivatization .
What in vitro assays are recommended for preliminary bioactivity screening?
Q. Basic Research Focus
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC determination) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., 10 µM compound in 1% DMSO) .
How to design a stability study under varying conditions?
Q. Advanced Research Focus
- Forced degradation : Expose to 40°C/75% RH (ICH guidelines) for 4 weeks. Monitor via HPLC for:
- Acidic/basic hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hr.
- Oxidative stress : 3% HO at RT for 6 hr .
Data interpretation : Degradation products >0.2% require structural elucidation (NMR, MS).
How to determine the crystal structure to resolve stereochemical uncertainties?
Q. Advanced Research Focus
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water, 1:1).
- Key parameters : Space group P2/c, with Z’ = 1 for centrosymmetric structures .
Example : A related methanone derivative exhibited a dihedral angle of 85.3° between the benzothiazole and piperazine planes .
What computational methods predict SAR for target modulation?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
